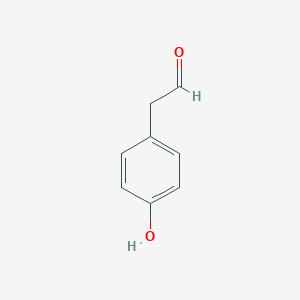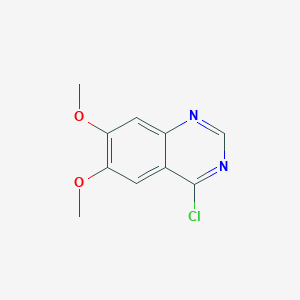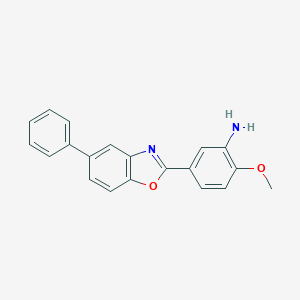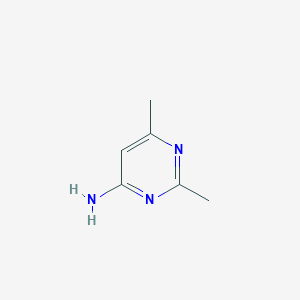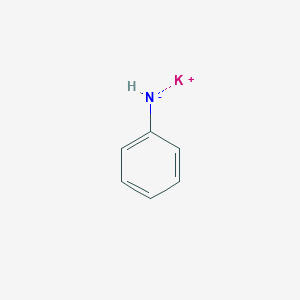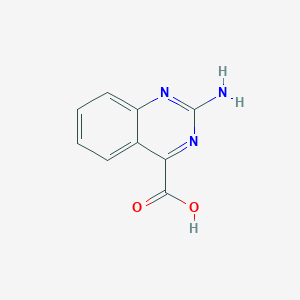
Mésylate de propargyle
Vue d'ensemble
Description
Propargyl mesylate is an organic compound that features a propargyl group attached to a mesylate group. The propargyl group is characterized by the presence of a triple bond between two carbon atoms, making it a highly reactive moiety. Propargyl mesylate is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Applications De Recherche Scientifique
Propargyl mesylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of bioactive molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of drugs for the treatment of neurological disorders, such as Parkinson’s disease, due to its ability to inhibit monoamine oxidase enzymes.
Industry: Applied in the production of advanced materials, including polymers and coatings, due to its reactivity and ability to introduce functional groups.
Mécanisme D'action
Target of Action
Propargyl mesylate, a propargylamine, is primarily targeted at the enzyme monoamine oxidase type B (MAO-B) . MAO-B plays a crucial role in the inactivation of biogenic and diet-derived amines in the central nervous system . It is responsible for metabolizing dopamine in the central nervous system .
Mode of Action
The mode of action of propargyl mesylate involves a reaction pathway that includes an η3-allenylmetal intermediate . This intermediate gives rise to a (σ-allenylic)metal complex and a (σ-propargylic)metal complex . The attack of a nucleophile on the (σ-allenylic)metal complex affords allene derivatives, while the attack on the (σ-propargylic)metal complex provides the propargyl substitution products .
Biochemical Pathways
The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .
Pharmacokinetics
Rasagiline, a propargylamine, is rapidly absorbed by the gastrointestinal tract and readily crosses the blood-brain barrier . The mean terminal elimination half-life (t1/2) of rasagiline is longer than that of its tablet form . The mean dose-normalized maximum plasma concentration (Cmax,norm(dose)) of the tablet form is twofold higher than that of the transdermal patch groups . The mean dose-normalized areas under the concentration-time curve (AUCnorm(dose)) of rasagiline transdermal patch doses are fourfold and sevenfold higher than that of the tablet dose, respectively . Cumulative urinary excretion is about 0.2% of the total dose .
Result of Action
The inhibition of MAO-B by propargyl mesylate should tend to restore dopamine levels towards normal values and thus improve conditions such as Parkinson’s disease . Inhibition of MAO-B activity by rasagiline is dose-dependent, and the maximal inhibition ranges from 73.9% to 94.1% at doses ranging from 1.25 to 2.5 mg .
Action Environment
The action of propargyl mesylate can be influenced by environmental factors. The time to reach maximum inhibition of platelet MAO-B activity decreased as the rasagiline transdermal patch dose increased . The rasagiline transdermal patch was safe and well tolerated in healthy Chinese subjects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propargyl mesylate can be synthesized through the reaction of propargyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yields. The general reaction scheme is as follows:
Propargyl alcohol+Methanesulfonyl chloride→Propargyl mesylate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the synthesis of propargyl mesylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl mesylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The mesylate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of propargylated derivatives.
Cycloaddition: The triple bond in the propargyl group can participate in cycloaddition reactions, forming cyclic compounds.
Reduction: The triple bond can be reduced to a double or single bond using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include aniline and sodium alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cycloaddition: Reagents such as azides are used in the presence of copper catalysts to form triazoles.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
Propargylamines: Formed through nucleophilic substitution with amines.
Triazoles: Formed through cycloaddition with azides.
Alkenes and alkanes: Formed through reduction of the triple bond.
Comparaison Avec Des Composés Similaires
Propargyl mesylate can be compared with other propargyl derivatives, such as:
Propargyl bromide: Similar in reactivity but has a different leaving group (bromide instead of mesylate).
Propargyl chloride: Also similar but less reactive than propargyl mesylate due to the weaker leaving group (chloride).
Propargyl alcohol: Lacks the leaving group, making it less reactive in nucleophilic substitution reactions.
Propargyl mesylate is unique due to its highly reactive mesylate leaving group, which makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
prop-2-ynyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c1-3-4-7-8(2,5)6/h1H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAHJGWVERXJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308323 | |
| Record name | propargyl mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-58-4 | |
| Record name | 2-Propyn-1-ol, methanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | propargyl mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propynyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes propargyl mesylate a useful reagent in organic synthesis?
A1: Propargyl mesylate contains a propargylic group, which is highly susceptible to nucleophilic attack. The mesylate group (-OSO2CH3) serves as an excellent leaving group, facilitating substitution reactions. This combination enables propargyl mesylate to participate in various reactions, leading to the formation of allenes, alkynes, and other valuable compounds. [, , , ]
Q2: How is propargyl mesylate used in the synthesis of allenes?
A2: Propargyl mesylate undergoes palladium-catalyzed coupling reactions with organozinc reagents to afford trisubstituted allenes. [] This reaction proceeds with high stereoselectivity, allowing the synthesis of optically active fluorine-containing allenes from chiral propargyl mesylates without loss of enantiomeric purity. [] Organocopper reagents also react with propargyl mesylate via an SN2' substitution mechanism, followed by cycloisomerization, generating N-fused heterocycles. [, ]
Q3: Can you explain the role of propargyl mesylate in synthesizing skipped 1,4-diynes?
A3: Alkynylalanes react effectively with propargyl electrophiles like propargyl mesylate and propargyl diethylphosphates. This reaction offers a convenient, high-yielding, and copper-free route to synthesize skipped 1,4-diynes with high regioselectivity. []
Q4: How does the structure of the organometallic reagent influence the reaction outcome with propargyl mesylate?
A4: The choice of organometallic reagent significantly impacts the reaction pathway. While organozinc reagents in the presence of a palladium catalyst lead to allene formation [], organocopper reagents primarily result in SN2' substitution products. [, , , ] Furthermore, studies on scalemic acyclic α-(alkoxy)alkyl- and α-(N-carbamoyl)alkylcuprates highlight that lithium cuprates generally provide higher yields but lower enantioselectivities compared to their zinc counterparts. [, ]
Q5: Are there examples of propargyl mesylate participating in diastereoselective reactions?
A5: Yes, nonracemic propargyl mesylates can be converted to allenyl and propargyl trichlorosilanes, which serve as valuable intermediates for the diastereoselective and enantioselective synthesis of homopropargyl and allenylcarbinols. [, ]
Q6: What other heterocyclic compounds can be synthesized using propargyl mesylate as a starting material?
A6: Propargyl mesylate is a valuable precursor for synthesizing various heterocycles. For instance, it is employed in the synthesis of 1-propargylimidazolidine-2,4-dione, a crucial intermediate in insecticide development. [] Additionally, reactions of α-(N-carbamoyl)alkylcuprates with enantioenriched propargyl electrophiles, like propargyl mesylates, lead to the formation of enantioenriched 3-pyrrolines. This process involves the formation of scalemic α-(N-carbamoyl) allenes, followed by N-Boc deprotection and AgNO3-promoted cyclization. []
Q7: Can you elaborate on the use of 1-methyl-1-(trimethylsilyl)allene, a derivative of propargyl mesylate, in organic synthesis?
A7: 1-methyl-1-(trimethylsilyl)allene, prepared from (trimethylsilyl)propargyl mesylate, acts as a propargylic anion equivalent and a three-carbon synthon in [3+2] cycloaddition reactions. This versatile building block facilitates the synthesis of five-membered ring systems like cyclopentenes, dihydrofurans, pyrrolines, isoxazoles, furans, and azulenes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


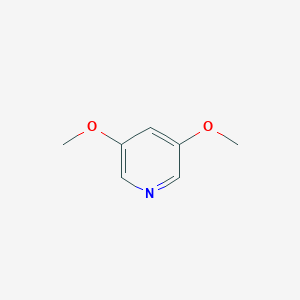
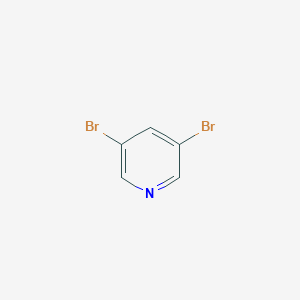
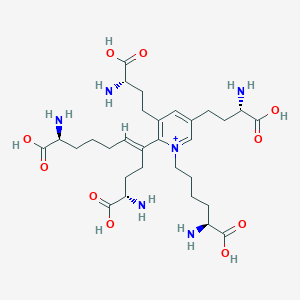
![5-[(6-Aminopurin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one](/img/structure/B18304.png)
